(6-Bromobenzofuran-2-yl)boronic Acid: A Key Building Block for Innovations in Medicinal Chemistry and Organic Synthesis
(6-Bromobenzofuran-2-yl)boronic Acid: A Key Building Block for Innovations in Medicinal Chemistry and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(6-Bromobenzofuran-2-yl)boronic acid , with CAS number 1202245-53-1, has emerged as a pivotal reagent in the fields of medicinal chemistry and advanced organic synthesis.[1][2][3] Its unique molecular architecture, featuring a benzofuran core substituted with a bromine atom and a boronic acid moiety, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.
Core Molecular Attributes and Physicochemical Properties
(6-Bromobenzofuran-2-yl)boronic acid is a solid organic compound with the molecular formula C₈H₆BBrO₃ and a molecular weight of approximately 240.85 g/mol .[1][3] While exhaustive experimental data on its physical properties remains to be fully publicly documented, its structural analogues and the nature of the functional groups suggest it is likely a crystalline solid with limited solubility in water and better solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).
Table 1: Physicochemical Properties of (6-Bromobenzofuran-2-yl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1202245-53-1 | [1][2][3] |
| Molecular Formula | C₈H₆BBrO₃ | [1][3] |
| Molecular Weight | 240.85 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
The Synthetic Pathway: Crafting a Versatile Reagent
The synthesis of (6-Bromobenzofuran-2-yl)boronic acid typically involves a multi-step process, starting from a readily available substituted phenol. A general, logical synthetic workflow is outlined below. It is important to note that specific reaction conditions may require optimization based on laboratory settings and the purity of starting materials.
A Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for (6-Bromobenzofuran-2-yl)boronic acid.
Detailed Experimental Protocol (Illustrative)
A plausible synthetic route, adapted from general procedures for analogous compounds, is as follows:
-
Bromination of a Suitable Phenolic Precursor: The synthesis would likely commence with the selective bromination of a commercially available phenol to introduce the bromine atom at the desired position.
-
O-Alkylation: The resulting bromophenol would then undergo O-alkylation with a suitable two-carbon synthon, such as an alpha-haloacetate.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization, often acid-catalyzed, would form the benzofuran ring system.
-
Directed Lithiation and Borylation: The crucial step involves a directed lithiation at the 2-position of the 6-bromobenzofuran intermediate, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the final (6-Bromobenzofuran-2-yl)boronic acid. This method is a common and effective strategy for the synthesis of 2-borylated benzofurans.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The primary utility of (6-Bromobenzofuran-2-yl)boronic acid lies in its application as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This powerful carbon-carbon bond-forming reaction enables the facile introduction of the 6-bromobenzofuran moiety onto a wide range of aromatic and heteroaromatic scaffolds.
The Catalytic Cycle of Innovation
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Robust Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction utilizing (6-Bromobenzofuran-2-yl)boronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields with specific substrates.
-
Reaction Setup: To a reaction vessel, add (6-Bromobenzofuran-2-yl)boronic acid (1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base, commonly aqueous sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol.
-
Reaction Conditions: The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.[6]
Applications in Medicinal Chemistry and Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position provides a handle for further functionalization, while the boronic acid at the 2-position allows for its incorporation into larger, more complex molecules.
Derivatives of 6-bromobenzofuran have been investigated for their potential as:
-
Anticancer Agents: The benzofuran nucleus is a core component of many compounds with antiproliferative and cytotoxic activities against various cancer cell lines.
-
Antimicrobial Agents: Functionalized benzofurans have shown promise as antibacterial and antifungal agents.
-
Enzyme Inhibitors: The rigid, planar structure of the benzofuran ring system makes it an attractive scaffold for the design of inhibitors targeting specific enzymes.
The use of (6-Bromobenzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling reactions allows for the rapid synthesis of libraries of novel benzofuran derivatives, accelerating the drug discovery process by enabling the exploration of a vast chemical space.[4][5]
Safety and Handling
As with all boronic acids, (6-Bromobenzofuran-2-yl)boronic acid should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(6-Bromobenzofuran-2-yl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in robust and efficient Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of novel and complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to unlock its potential in their pursuit of scientific discovery.
References
[1] 1PlusChem LLC. (6-Bromobenzofuran-2-yl)boronic acid. Available at: [Link] (Accessed: February 15, 2026).
[7] Alchimica. (6-Bromobenzofuran-2-yl)boronic acid (1 x 5 g). Available at: [Link] (Accessed: February 15, 2026).
[2] Reagentia. (6-Bromobenzofuran-2-yl)boronic acid (1 x 5 g). Available at: [Link] (Accessed: February 15, 2026).
[3] CoreSyn. 1202245-53-1,6-bromobenzofuran-2-ylboronic acid. Available at: [Link] (Accessed: February 15, 2026).
[4] Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
[5] Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
[6] The Royal Society of Chemistry. (2013). Supporting information. Journal of Materials Chemistry C.
Sources
- 1. (6-Bromobenzofuran-2-yl)boronic acid (1 x 5 g) | Reagentia [reagentia.eu]
- 2. (6-Bromobenzofuran-2-yl)boronic acid (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 3. 1202245-53-1,6-bromobenzofuran-2-ylboronic acid_CoreSyn [coresyn.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. rsc.org [rsc.org]
- 7. 1pchem.com [1pchem.com]
